4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a methoxyphenyl group and a cyanocyclopentyl carbamoyl moiety, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzamide to form the benzamide core. The cyanocyclopentyl carbamoyl moiety is introduced through a nucleophilic substitution reaction using 1-cyanocyclopentylamine and a suitable coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-hydroxyphenyl)benzamide.
Reduction: Formation of 4-({[(1-aminocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-hydroxyphenyl)benzamide
- 4-({[(1-aminocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide
- 4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-nitrophenyl)benzamide
Uniqueness
4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-19-10-8-18(9-11-19)25-21(28)16-4-6-17(7-5-16)24-14-20(27)26-22(15-23)12-2-3-13-22/h4-11,24H,2-3,12-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKESIAIALPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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